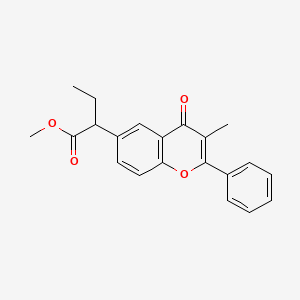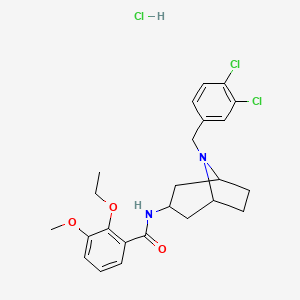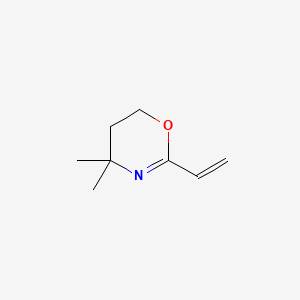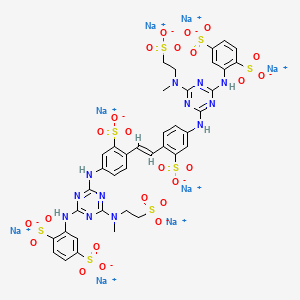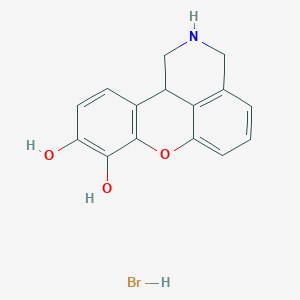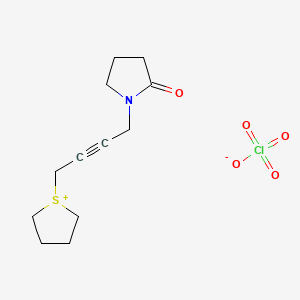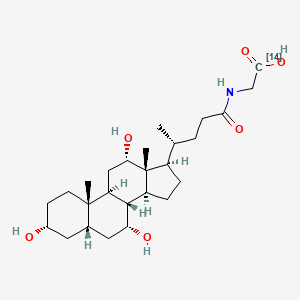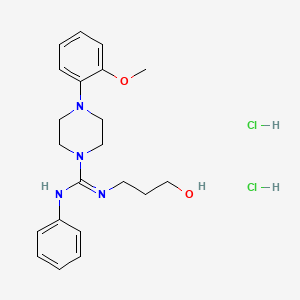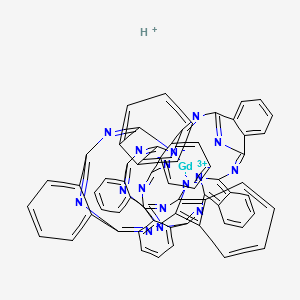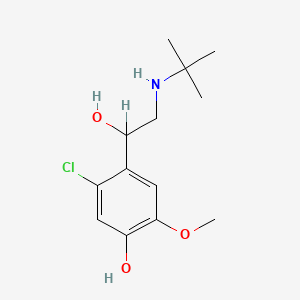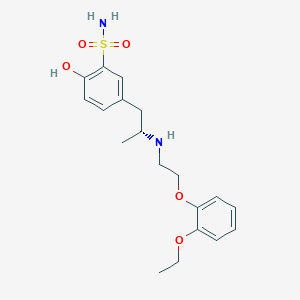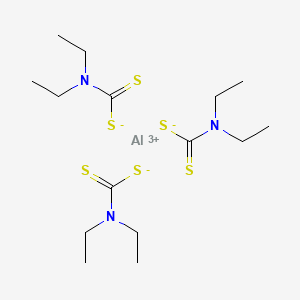
Aluminum, tris(diethyldithiocarbamato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum, tris(diethyldithiocarbamato)-: is a coordination complex that belongs to the family of metal dithiocarbamates. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The compound consists of an aluminum ion coordinated to three diethyldithiocarbamate ligands, forming a stable complex.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum, tris(diethyldithiocarbamato)- typically involves the reaction of aluminum salts with sodium diethyldithiocarbamate. The reaction is carried out in an aqueous or organic solvent under controlled conditions. The general reaction can be represented as follows:
AlCl3+3NaS2CN(C2H5)2→Al(S2CN(C2H5)2)3+3NaCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions: Aluminum, tris(diethyldithiocarbamato)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of aluminum.
Reduction: It can be reduced under specific conditions to yield lower oxidation states.
Substitution: The diethyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions using different ligands such as phosphines or amines.
Major Products Formed:
Oxidation: Higher oxidation state complexes.
Reduction: Lower oxidation state complexes.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Chemistry:
Catalysis: Used as a catalyst in various organic reactions due to its stability and reactivity.
Material Science: Employed in the synthesis of advanced materials and nanocomposites.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical research.
Drug Development: Explored for its potential in developing new therapeutic agents.
Medicine:
Anticancer Research: Investigated for its anticancer properties and potential use in cancer treatment.
Antimicrobial Agents: Studied for its antimicrobial activity against various pathogens.
Industry:
Rubber Industry: Used as a vulcanization accelerator in the rubber industry.
Agriculture: Employed as a fungicide and pesticide in agricultural applications.
Mechanism of Action
The mechanism of action of aluminum, tris(diethyldithiocarbamato)- involves its interaction with molecular targets such as enzymes and cellular components. The diethyldithiocarbamate ligands can chelate metal ions, disrupting their normal function and leading to various biological effects. The compound can also interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
- Iron, tris(diethyldithiocarbamato)-
- Cobalt, tris(diethyldithiocarbamato)-
- Nickel, tris(diethyldithiocarbamato)-
Comparison:
- Stability: Aluminum, tris(diethyldithiocarbamato)- is generally more stable compared to its iron and cobalt counterparts.
- Reactivity: It exhibits different reactivity patterns due to the unique properties of aluminum.
- Applications: While all these compounds have applications in catalysis and material science, aluminum, tris(diethyldithiocarbamato)- is particularly noted for its use in the rubber industry and agriculture.
Properties
CAS No. |
110975-13-8 |
|---|---|
Molecular Formula |
C15H30AlN3S6 |
Molecular Weight |
471.8 g/mol |
IUPAC Name |
aluminum;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/3C5H11NS2.Al/c3*1-3-6(4-2)5(7)8;/h3*3-4H2,1-2H3,(H,7,8);/q;;;+3/p-3 |
InChI Key |
UZIBKHMZZAZZEZ-UHFFFAOYSA-K |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


